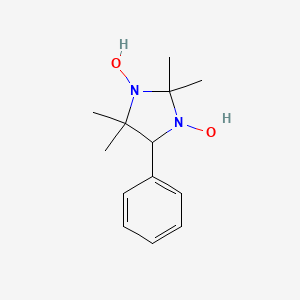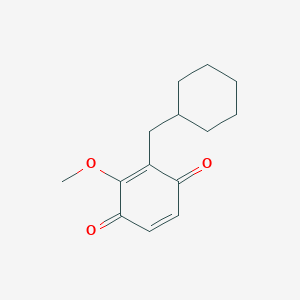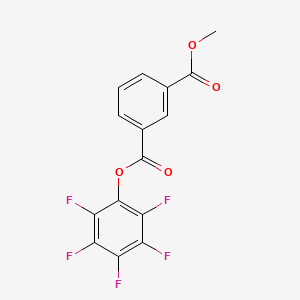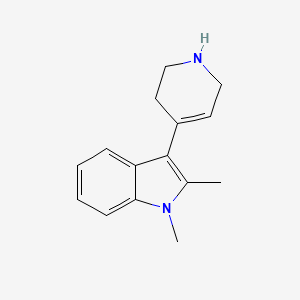
2,2,4,4-Tetramethyl-5-phenylimidazolidine-1,3-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,4,4-Tetramethyl-5-phenylimidazolidine-1,3-diol is a chemical compound known for its unique structure and properties It is an imidazolidine derivative with two hydroxyl groups and a phenyl group attached to the imidazolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4,4-Tetramethyl-5-phenylimidazolidine-1,3-diol typically involves the reaction of isobutyryl chloride with triethylamine and zinc powder in an organic solvent. The reaction mixture is heated to reflux, then cooled, filtered, and distilled under reduced pressure to obtain the desired product . This method is based on the process developed by BASF, which allows for the recycling of triethylamine, making the process more efficient and environmentally friendly.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. The process involves careful control of reaction conditions, such as temperature, pressure, and solvent composition, to optimize the production efficiency.
Chemical Reactions Analysis
Types of Reactions
2,2,4,4-Tetramethyl-5-phenylimidazolidine-1,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often involve halogenating agents or nucleophiles under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while substitution reactions can produce a wide range of phenyl-substituted derivatives.
Scientific Research Applications
2,2,4,4-Tetramethyl-5-phenylimidazolidine-1,3-diol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of various organic compounds and polymers.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2,2,4,4-Tetramethyl-5-phenylimidazolidine-1,3-diol involves its interaction with specific molecular targets and pathways. The hydroxyl groups and the imidazolidine ring play crucial roles in its reactivity and biological activity. The compound can form hydrogen bonds and interact with enzymes or receptors, leading to various biochemical effects .
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-4,4,5,5-tetramethylimidazoline-1-oxyl 3-oxide: Known for its antioxidant properties.
2-{2-[(4-Methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Used in organic synthesis and catalysis.
2-(4-Nitrophenyl)-4,4,5,5-tetramethylimidazoline-3-oxide-1-oxyl: Studied for its radical scavenging activity.
Uniqueness
2,2,4,4-Tetramethyl-5-phenylimidazolidine-1,3-diol is unique due to its specific structure, which imparts distinct chemical and biological properties
Properties
CAS No. |
189111-03-3 |
|---|---|
Molecular Formula |
C13H20N2O2 |
Molecular Weight |
236.31 g/mol |
IUPAC Name |
1,3-dihydroxy-2,2,4,4-tetramethyl-5-phenylimidazolidine |
InChI |
InChI=1S/C13H20N2O2/c1-12(2)11(10-8-6-5-7-9-10)14(16)13(3,4)15(12)17/h5-9,11,16-17H,1-4H3 |
InChI Key |
FDLUDNFRLZOANL-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(N(C(N1O)(C)C)O)C2=CC=CC=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2R)-2-[benzyl(2-hydroxyethyl)amino]butan-1-ol](/img/structure/B14247707.png)

![2,4-Di-tert-butyl-6-{[(quinolin-8-yl)amino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14247729.png)




![1H-Imidazo[4,5-f][2,1]benzoxazole](/img/structure/B14247763.png)
![2-[2-(2-Methoxyethoxy)ethoxy]ethyl 3,5-diethynylbenzoate](/img/structure/B14247765.png)
![Dimethyl pyrrolo[1,2-a]quinoxaline-2,3-dicarboxylate](/img/structure/B14247767.png)
![(3R,7R,8R,9S,10R,13S,14S)-3,7-dihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one](/img/structure/B14247770.png)


